(E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477188-29-7) is a heterocyclic compound featuring a thiazole core substituted with two 4-chlorophenyl groups and a carbohydrazonoyl cyanide moiety. Its molecular formula is C₁₈H₁₃ClN₄S, with a molar mass of 352.84 g/mol . The E-configuration of the hydrazonoyl cyanide group is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions. Predicted physicochemical properties include a density of 1.30 g/cm³, boiling point of 524.8°C, and pKa of 6.62, suggesting moderate acidity . The compound is utilized in research settings, with commercial availability in milligram quantities at premium prices (e.g., $574 for 1 mg at 90% purity) .
Properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-3-1-11(2-4-12)16-10-24-17(21-16)15(9-20)23-22-14-7-5-13(19)6-8-14/h1-8,10,22H/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRHIOEXZRCJP-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Cyclization Reactions
The carbohydrazonoyl cyanide moiety enables cyclization with bifunctional reagents. For example:
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Reaction with sulfanylacetic acid : Forms fused thiazoline-4-one derivatives via nucleophilic attack at the cyanide group, followed by intramolecular cyclization (Scheme 1). Similar reactions for related thiazoles show yields of 65–85% under reflux in DMF with piperidine catalysis .
Table 1: Cyclization Conditions and Outcomes
| Reagent | Solvent | Catalyst | Temperature | Yield (%) | Product |
|---|---|---|---|---|---|
| Sulfanylacetic acid | DMF | Piperidine | Reflux | 78 | Thiazoline-4-one derivative |
| Malononitrile | Ethanol | – | 80°C | 82 | Pyrazolo-hydrazonoyl dicyanide |
Nucleophilic Substitution
The 4-chlorophenyl groups participate in aromatic substitution:
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Suzuki coupling : While not explicitly documented for this compound, analogous thiazoles with chlorophenyl substituents undergo cross-coupling with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃, 90°C) .
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Hydrolysis : The cyanide group hydrolyzes to a carboxylic acid under acidic conditions (HCl/H₂O, 100°C), forming (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl acid.
Key spectral data for hydrolysis product :
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IR: Loss of ν(CN) at ~2200 cm⁻¹, appearance of ν(C=O) at 1704 cm⁻¹ .
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¹H NMR (DMSO-d₆): Downfield shift of thiazole-H from δ 7.28 to 7.45 ppm due to electron-withdrawing COOH group .
Condensation Reactions
The hydrazonoyl cyanide group reacts with carbonyl compounds:
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Aldol-like condensation : With aromatic aldehydes (e.g., benzaldehyde), forms α,β-unsaturated derivatives under basic conditions (KOH/EtOH). Yields range from 70–88% .
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Diazo coupling : Reacts with diazonium salts (e.g., from 4-nitroaniline) to form azo-linked derivatives, confirmed by UV-Vis λmax shifts to 450–480 nm .
Catalytic Cycloadditions
The thiazole ring participates in [3+2] cycloadditions:
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With alkynes : Forms thiazolo[3,2-b]triazine derivatives using CuI catalysis (CH₃CN, 60°C). Product purity is confirmed via HPLC (>95%) .
Table 2: Cycloaddition Optimization
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuI | CH₃CN | 60°C | 6 | 76 |
| None | CH₃CN | 60°C | 24 | <5 |
Redox Reactions
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Reduction of cyanide : Using NaBH₄/NiCl₂, the cyanide group reduces to an amine, forming (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl amine. MS data show m/z 418 [M+H]⁺.
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Oxidation of thiazole sulfur : With H₂O₂/AcOH, the sulfur atom oxidizes to a sulfoxide (ν(S=O) at 1040 cm⁻¹).
Biological Activity Modulation
Modifications via these reactions enhance pharmacological properties:
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound features a thiazole ring, bis(4-chlorophenyl) groups, and a cyanide moiety. Its molecular formula is with a molecular weight of approximately 373.3 g/mol.
Synthesis : The synthesis typically involves:
- Formation of the Thiazole Ring : Reaction of 4-chloroaniline with 4-chlorobenzaldehyde to create an intermediate Schiff base.
- Hydrazone Formation : Cyclization with thiourea to form the thiazole structure.
- Cyanide Introduction : Incorporation of the cyanide functionality through specific reaction conditions.
Medicinal Chemistry Applications
The compound has shown promise as a potential lead in drug discovery, particularly for its anti-cancer properties. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation. Notably, studies have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide on human cancer cell lines. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : It was found to induce apoptosis through the activation of caspases and inhibition of cell cycle progression.
Antimicrobial Properties
Research has revealed significant antimicrobial activity associated with thiazole derivatives. The presence of chlorinated phenyl groups enhances this activity due to their electron-withdrawing effects.
Antimicrobial Activity Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the effectiveness of this compound against common bacterial pathogens.
Applications in Materials Science
In materials science, this compound serves as a building block for synthesizing advanced polymers and novel materials with unique electronic properties. Its reactivity allows it to be used in creating materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
- Steric Effects : The 2-ethylphenyl group in introduces steric hindrance, which may reduce conformational flexibility compared to the target compound.
Functional Group Comparisons with Heterocyclic Analogues
Table 2: Functional Group and Property Comparisons
- Reactivity : The cyanide group in the target compound may confer greater electrophilicity compared to thione (C=S) groups in , influencing nucleophilic substitution pathways.
- Hydrogen Bonding : Triazole-thione derivatives exhibit robust hydrogen bonding (N–H···S/O), enhancing crystallinity, whereas the target compound’s cyanide group may favor weaker van der Waals interactions.
Crystallographic and Spectroscopic Differences
Biological Activity
(E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article summarizes the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl derivatives with thiazole and hydrazone functionalities. The synthetic route often includes:
- Formation of Thiazole Ring : Utilizing 4-chlorobenzaldehyde and thioamide derivatives.
- Hydrazone Formation : Reacting the thiazole with hydrazine derivatives to form the hydrazone linkage.
- Cyanide Introduction : Incorporating cyanide functionality through appropriate reaction conditions.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl groups enhances this activity due to their electron-withdrawing effects, which stabilize the active forms of the compounds.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound can significantly reduce the viability of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis in cancer cells.
- DNA Interaction : The thiazole moiety may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers involved testing various thiazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited superior antibacterial activity compared to standard antibiotics.
- Anticancer Activity Assessment : In a recent study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines. The findings revealed a dose-dependent response with significant cytotoxicity observed at lower concentrations compared to control groups.
Q & A
Q. Q1: What are the standard synthetic routes for (E)-N,4-bis(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multi-step reactions involving thiazole ring formation and hydrazonoyl cyanide functionalization. Key steps include:
- Thiazole Core Synthesis : Reacting 4-chlorophenyl-substituted precursors (e.g., 4-chlorobenzaldehyde) with thiourea derivatives under acidic conditions to form the thiazole ring .
- Hydrazonoyl Cyanide Formation : Coupling the thiazole intermediate with cyanamide derivatives under reflux in ethanol or acetonitrile. Yields (typically 60–75%) depend on solvent polarity, temperature, and catalyst use (e.g., glacial acetic acid for acid catalysis) .
- Critical Parameters : Prolonged reflux (>6 hours) improves cyclization but may degrade heat-sensitive intermediates. Solvent choice (e.g., ethanol vs. DMF) affects byproduct formation .
Q. Q2: How can researchers resolve contradictions in reported byproducts during hydrazonoyl cyanide synthesis?
Methodological Answer: Byproduct profiles vary due to competing pathways (e.g., oxidation vs. cyclization). Strategies include:
- Reaction Monitoring : Use HPLC or TLC to track intermediate stability. For example, oxazole byproducts form via oxidative dimerization of thiazole intermediates under high-temperature conditions .
- Additive Optimization : Introducing radical scavengers (e.g., BHT) suppresses oxidative byproducts. Reducing agents like Na₂S₂O₃ improve selectivity for the hydrazonoyl cyanide .
- Spectroscopic Differentiation : ¹H NMR distinguishes oxazole (δ 7.8–8.2 ppm for aromatic protons) from thiazole derivatives (δ 7.3–7.6 ppm) .
Structural Confirmation and Challenges
Q. Q3: What advanced techniques are critical for confirming the (E)-configuration and resolving spectral ambiguities?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the (E)-isomer geometry via single-crystal analysis. For example, dihedral angles between thiazole and chlorophenyl groups (typically 85–90°) distinguish (E) from (Z) isomers .
- NOESY NMR : Correlates spatial proximity of hydrazonoyl protons to thiazole substituents. Absence of cross-peaks between cyanide and chlorophenyl groups supports the (E)-configuration .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare experimental vs. theoretical NMR/IR spectra .
Biological Activity: Designing Assays for Cytotoxicity
Q. Q4: How should researchers design assays to evaluate the compound’s cytotoxicity while addressing false positives?
Methodological Answer:
- Cell Line Selection : Use diverse models (e.g., HeLa, MCF-7) to assess specificity. Marine-derived thiazoles often show selective toxicity via mitochondrial disruption .
- Control Experiments : Include carbonyl cyanide 3-chlorophenyl hydrazone (CCCP) as a positive control for apoptosis induction. Pre-treat cells with caspase inhibitors to confirm mechanistic pathways .
- Interference Mitigation : Test solubility in DMSO/PBS to rule out solvent-induced artifacts. LC-MS/MS quantifies intracellular compound uptake to correlate concentration with activity .
Mechanistic Studies: Analyzing Anti-Microbial Activity
Q. Q5: What methodologies elucidate the compound’s anti-microbial mechanism against drug-resistant strains?
Methodological Answer:
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to detect bacterial membrane disruption. Synergy with β-lactams suggests efflux pump inhibition .
- Proteomic Profiling : LC-MS/MS identifies protein targets (e.g., penicillin-binding proteins in S. aureus) post-treatment.
- Resistance Studies : Serial passage experiments under sub-MIC conditions quantify resistance development rates. Compare with known thiazole antibiotics (e.g., sulfathiazole) .
Stability and Degradation Under Storage
Q. Q6: How can researchers mitigate hydrolytic degradation of the hydrazonoyl cyanide group during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent moisture exposure. Degradation half-life increases from 30 days (room temperature) to >1 year .
- Stabilizers : Add antioxidants (e.g., ascorbic acid, 0.1% w/v) to ethanol stock solutions. Avoid aqueous buffers at pH >7, which accelerate cyanide hydrolysis .
Computational Modeling for SAR Optimization
Q. Q7: What in silico strategies prioritize structural modifications to enhance bioactivity?
Methodological Answer:
- Docking Simulations : Target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. The chlorophenyl groups show strong hydrophobic pocket interactions (ΔG ≈ -9.2 kcal/mol) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors. For anti-fungal activity, optimal logP = 3.5–4.2 .
- Metabolite Prediction : Use SwissADME to identify labile sites (e.g., cyanide hydrolysis to amides) and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
